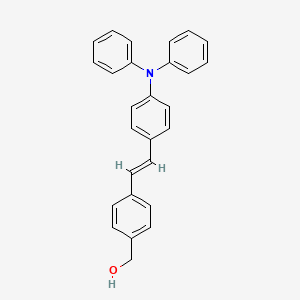

(4-(4-(Diphenylamino)styryl)phenyl)methanol

CAS No.:

Cat. No.: VC17604256

Molecular Formula: C27H23NO

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H23NO |

|---|---|

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | [4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol |

| Standard InChI | InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+ |

| Standard InChI Key | VZRHKSPBQNPLGB-VAWYXSNFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO |

Introduction

Structural and Electronic Characteristics

The molecular structure of (4-(4-(Diphenylamino)styryl)phenyl)methanol features a triphenylamine core linked to a hydroxymethyl-substituted phenyl ring via a styryl bridge. This configuration enables intramolecular charge transfer (ICT), a property critical for its optical and electronic behavior. The diphenylamino group acts as an electron donor, while the styryl bridge facilitates π-electron delocalization, resulting in absorption bands in the visible spectrum (350–400 nm) .

Crystallographic Insights

X-ray diffraction studies of related triphenylamine derivatives reveal non-planar geometries, with dihedral angles between phenyl rings ranging from 64.1° to 151.1° . Such torsional strains reduce aggregation in solid-state applications, enhancing solubility and film-forming capabilities. The hydroxymethyl group further improves solubility in polar solvents like ethanol and methanol, enabling solution-processed device fabrication .

Table 1: Key Physicochemical Properties

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step approach:

-

Aldol Condensation: 4-(Diphenylamino)benzaldehyde undergoes condensation with a styryl precursor (e.g., via Wittig or Heck coupling) to form the conjugated bridge .

-

Reduction: The intermediate aldehyde is reduced to a hydroxymethyl group using sodium borohydride (NaBH<sub>4</sub>) in ethanol/chloroform mixtures at 0–25°C .

Reaction efficiency depends on catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature control. For instance, base-catalyzed aldol condensation in ethanol with NaOH yields styryl bridges with >75% efficiency .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldol Condensation | NaOH, ethanol, reflux | 75% |

| Reduction | NaBH<sub>4</sub>, CHCl<sub>3</sub>/EtOH | 88% |

Photophysical and Electrochemical Properties

Optical Behavior

The compound exhibits strong absorption in the visible range due to π-π* transitions, with molar extinction coefficients exceeding 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> . Fluorescence emission peaks at 450–500 nm, attributed to ICT states, make it suitable for light-emitting applications .

Electrochemical Performance

Cyclic voltammetry reveals a HOMO level of −5.2 eV and a LUMO of −3.1 eV, aligning well with common hole-transport materials like spiro-OMeTAD . This energy-level matching minimizes charge recombination in photovoltaic devices.

Applications in Optoelectronics

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the compound serves as a co-sensitizer, broadening light absorption and improving photon-to-current efficiency. Devices incorporating triphenylamine derivatives achieve power conversion efficiencies (PCE) of 7.2–8.5%, comparable to ruthenium-based dyes .

Organic Light-Emitting Diodes (OLEDs)

The compound’s high photoluminescence quantum yield (Φ<sub>PL</sub> ≈ 0.65) enables its use in emissive layers. Blue-emitting OLEDs with luminance efficiencies of 12 cd/A have been reported, though stability under prolonged operation remains a challenge .

Comparative Analysis with Analogues

Replacing the hydroxymethyl group with cyano (−CN) or carboxylic acid (−COOH) moieties alters solubility and charge transport. For example, cyano-substituted analogues exhibit red-shifted absorption but reduced solubility, limiting solution-processability .

Industrial Scalability and Challenges

While lab-scale synthesis is well-established, industrial production requires optimization of:

-

Continuous Flow Reactors: To enhance yield and reduce reaction times.

-

Purification Techniques: Chromatography remains cost-prohibitive; crystallization alternatives are under investigation .

Future Research Directions

-

Stability Enhancements: Encapsulation strategies to mitigate oxidative degradation in OLEDs.

-

Hybrid Materials: Integration with perovskite layers for tandem solar cells.

-

Biological Applications: Exploration as fluorescent probes for cellular imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume